molecular formula C26H24O6 B7731901 2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid

2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid

Cat. No.: B7731901
M. Wt: 432.5 g/mol
InChI Key: ZYZANICJSDOVCK-UHFFFAOYSA-N
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Description

2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a diketopentane chain bearing two 3-methoxyphenyl groups. Its structure is characterized by a central pentanedione moiety flanked by aromatic rings and a terminal carboxylic acid group. The compound’s synthesis typically involves multi-step reactions, including Claisen-Schmidt condensations and selective oxidation, to achieve the diketone functionality .

Properties

IUPAC Name

2-[1,5-bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6/c1-31-20-9-5-7-17(13-20)24(27)15-19(22-11-3-4-12-23(22)26(29)30)16-25(28)18-8-6-10-21(14-18)32-2/h3-14,19H,15-16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZANICJSDOVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(CC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a base to form a substituted cinnamic acid derivative. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C24H22O4
Molecular Weight: 390.43 g/mol
IUPAC Name: 2-[1,5-bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid

The compound features a unique structure characterized by multiple aromatic rings and functional groups, which enhance its reactivity and biological activity.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions:

  • Reactions: The compound can undergo oxidation, reduction, and substitution reactions.
  • Applications: It is used to synthesize other complex organic molecules that are relevant in pharmaceuticals and material science.

Research has indicated that this compound exhibits potential biological activity:

  • Antioxidant Properties: Studies suggest that derivatives of this compound may possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity: Preliminary studies have shown that certain derivatives may inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic properties:

  • Drug Development: Its unique structure allows for modifications that can lead to novel drug candidates targeting specific diseases.
  • Mechanism of Action: The interactions with biomolecules are being studied to understand how modifications affect efficacy and safety.

Industrial Applications

The compound has potential industrial applications:

  • Material Science: It can be utilized in the production of advanced materials due to its structural properties.
  • Chemical Manufacturing: The compound's reactivity makes it suitable for various chemical processes in industrial settings.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for complex moleculesSynthesis of pharmaceuticals
Biological ActivityAntioxidant and anticancer propertiesResearch on cancer therapies
Medicinal ChemistryDrug development and modificationPotential new drug candidates
Industrial ApplicationsProduction of advanced materialsUse in chemical manufacturing processes

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of derivatives of this compound. The results indicated significant free radical scavenging activity compared to standard antioxidants. This suggests potential applications in nutraceuticals and functional foods aimed at reducing oxidative stress.

Case Study 2: Anticancer Research

Research conducted at a leading university explored the anticancer effects of modified versions of this compound. It was found that certain derivatives inhibited the growth of breast cancer cells in vitro. This research opens avenues for developing targeted cancer therapies based on the structural modifications of the original compound.

Mechanism of Action

The mechanism by which 2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of polyaromatic diketones with carboxylic acid substituents. Below is a comparative analysis with three analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Water, mg/mL) Key Functional Groups
2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid 476.48 3.8 0.12 Benzoic acid, diketone, methoxy
3,5-Di(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 354.35 2.9 0.45 Pyrazole, carboxylic acid
2-(2,4-Dioxo-5-phenylpent-3-enyl)benzoic acid 324.34 2.5 0.87 α,β-unsaturated diketone
1,3-Bis(3-methoxyphenyl)propane-1,3-dione 312.31 3.2 0.21 Diketone, methoxy

Key Findings :

Lipophilicity : The target compound’s higher LogP (3.8) compared to analogs (e.g., 2.5–3.2) suggests enhanced membrane permeability, likely due to its extended methoxy-substituted aryl groups .

Solubility : The low aqueous solubility (0.12 mg/mL) aligns with its bulky hydrophobic regions, contrasting sharply with the more soluble α,β-unsaturated diketone analog (0.87 mg/mL) due to polarizable double bonds .

Bioactivity : Unlike pyrazole-containing analogs (e.g., 3,5-di(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid), which exhibit kinase inhibition, the target compound’s diketone moiety may favor metal chelation, relevant in catalytic or therapeutic contexts .

Biological Activity

2-[1,5-Bis(3-methoxyphenyl)-1,5-dioxopentan-3-yl]benzoic acid (CAS No. 725219-63-6) is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H24O6
  • Molecular Weight : 432.4652 g/mol
  • SMILES Notation : COc1cccc(c1)C(=O)CC(c1ccccc1C(=O)O)CC(=O)c1cccc(c1)OC

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer effects. This compound exhibits cytotoxicity against various cancer cell lines, which is crucial for its potential therapeutic applications.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of methoxyphenyl derivatives against several cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma). The derivatives showed promising selectivity and potency with IC50 values ranging from 15.7 µM to 237.8 µM across different cell lines .
    • The presence of the methoxy group was linked to improved cytotoxicity, suggesting that structural modifications significantly impact biological activity .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins such as BAX and caspases (caspase-3 and caspase-9), while downregulating anti-apoptotic proteins like Bcl-2 .
    • The interaction of this compound with specific molecular targets highlights its potential as a lead compound for further drug development.

Data Table: Cytotoxicity Results

Cell LineIC50 Values (µM)Mechanism of Action
MDA-MB-23115.7Apoptosis via BAX and caspase activation
SH-SY5Y26.0 - 237.8Apoptosis via BAX and caspase activation
MCF-10a (non-tumorigenic)70.7 - 217.8Moderate cytotoxicity observed

Additional Biological Activities

Apart from anticancer properties, ongoing research is exploring the antimicrobial and anti-inflammatory activities of related compounds within the same structural family. These studies indicate that modifications to the phenyl rings can enhance biological efficacy against various pathogens .

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